N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
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Overview
Description
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a complex organic compound characterized by the presence of both nitro and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves a multi-step process. One common method starts with the nitration of 2-methylphenylamine to produce 2-methyl-4-nitroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, this derivative is coupled with 4-phenoxyaniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amine-substituted product.
Scientific Research Applications
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The phenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methyl-4-nitrophenyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-methyl-4-nitrophenyl)-N2-(4-chlorophenyl)oxalamide
Uniqueness
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNITYUSTHLRKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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